Oganomycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oganomycin A is a natural product found in Streptomyces with data available.

科学的研究の応用

Cancer Research Applications

Mechanism of Action

Oganomycin A primarily functions as an inhibitor of mitochondrial ATP synthase, specifically targeting the F₁F₀-ATPase complex. By blocking proton translocation, it disrupts ATP synthesis, which is crucial for cellular energy metabolism. This inhibition can lead to apoptosis in cancer cells, making it a valuable compound in oncology research.

Case Studies and Findings

- Apoptosis Induction : Studies have demonstrated that this compound can bypass drug resistance mechanisms in cancer cells. For instance, it was shown to trigger apoptosis in drug-resistant HepG2 cells by inhibiting P-glycoprotein activity, a key player in multidrug resistance .

- Hypoxia Response : Research indicates that this compound reduces the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) in tumor cells under hypoxic conditions, suggesting its potential role in targeting metabolic adaptations of tumors .

Antifungal Activity

This compound exhibits significant antifungal properties against various fungal pathogens. Its mechanism involves disrupting mitochondrial functions in fungi, leading to cell death.

Key Findings

- Broad-Spectrum Efficacy : this compound has been effective against multiple strains of fungi, including Candida species and Aspergillus species. Its efficacy is particularly noted against azole-resistant strains .

- In Vitro Studies : In laboratory settings, this compound demonstrated potent antifungal activity against both clinical isolates and reference strains of fungi. The minimal inhibitory concentrations (MICs) were determined through broth microdilution assays, highlighting its potential as a therapeutic agent in treating invasive fungal infections .

Mitochondrial Function Studies

This compound serves as a critical tool for studying mitochondrial bioenergetics and respiratory function.

Applications in Research

- Maximal Capacity Respiration Assays : Researchers utilize this compound to assess ATP-linked respiration in various cell types, including astrocytes and breast cancer cell lines. It aids in quantifying mitochondrial respiration parameters and identifying dysfunctions associated with metabolic diseases .

- Proton Leak Studies : The compound is instrumental in demonstrating proton leak across the mitochondrial membrane, furthering understanding of energy efficiency and metabolic regulation within cells .

Summary Table of Applications

化学反応の分析

Retroaldol Degradation

Oligomycin A contains β-hydroxy ketone fragments in the C7–C13 region of the molecule, making it prone to retroaldol degradation under alkaline conditions .

-

Reaction Conditions Oligomycin A undergoes retroaldol degradation when exposed to NaOH in EtOH–H2O or BA(OH)2·8H2O mixtures . Mild conditions, such as K2CO3 and n-Bu4NHSO4 in CHCl3, can also induce retroaldol fragmentation .

-

Fragmentation Sites Retroaldol fragmentation primarily occurs at the 8,9 or 12,13 bonds. In some instances, double retroaldol degradation occurs, leading to the detachment of the C9–C12 fragment .

-

Products The retroaldol degradation of oligomycin A results in non-cyclic derivatives. These derivatives often undergo further transformations of the intermediate aldehydes formed . For example, the reaction with K2CO3 and n-Bu4NHSO4 in CHCl3 yields a product (2) through retroaldol fragmentation of the 8,9 bond . Hydrolysis of the lactone bond after retroaldol fragmentation of the 12,13 bond yields aldehyde 3a .

Chemical Modifications

Oligomycin A can be chemically modified at various positions on its structure .

-

Nitrone Annelation The interaction of oligomycin A with hydroxylamine results in a six-membered nitrone annelated to the antibiotic at positions 3,4,5,6,7 .

-

Pyrazolo[1,5-a]pyridine Conjugation Reacting oligomycin A with 1-aminopyridinium iodide in pyridine leads to pyrazolo[1,5-a]pyridine conjugated to the antibiotic at positions 2 and 3 . This involves addition to the C2–C3 double bond followed by spontaneous oxidation .

NMR Analysis : NMR spectroscopy confirms the structures of these modified compounds, showing that while some segments of the molecule undergo significant changes, others remain similar to the original oligomycin A .

Biological Activity of Derivatives

The biological activity of oligomycin A derivatives varies compared to the parent compound . Retroaldol degradation products generally exhibit:

-

Lower cytotoxicity against human leukemia cells K-562 and colon cancer cells HCT-116 .

-

Reduced activity in inhibiting the growth of Streptomyces fradiae .

Interaction with ATP Synthase

Oligomycin A inhibits ATP synthase by blocking the proton channel, which is essential for transforming ADP to ATP via oxidative phosphorylation .

-

Binding Site Crystal structure analysis reveals that oligomycin A binds to the subunit c10 ring of the yeast mitochondrial ATP synthase . The binding site involves several residues, including Leu53, Ala56, Leu57, and Phe64 .

-

Resistance Mutations in residues such as Gly23 and Gly25 can confer resistance to oligomycin by altering the drug-binding site .

Impact on Cellular Energetics

Oligomycin A significantly impacts cellular energetics by inhibiting mitochondrial ATP production .

-

Mitochondrial Respiration Cells treated with oligomycin A show increased basal oxygen consumption and proton leak, as well as reduced maximal respiration and spare respiration capacity .

-

Oxidative Stress Combining oligomycin A with other compounds can increase the generation of mitochondrial ROS (reactive oxygen species), indicating increased oxidative stress .

Advanced Glycation Endproducts (AGEs) and Oligomycin A

AGEs can intensify proton leak in mitochondria, which is a sign of mitochondrial damage. This effect is similar to that of oligomycin A, suggesting a potential link between AGEs and the drug's impact on mitochondrial function . AGEs can form α-dicarbonyls through retro-aldol fragmentation .

特性

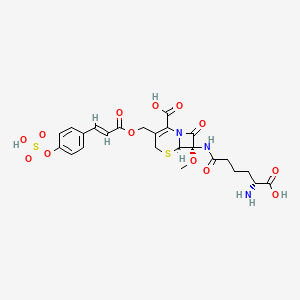

分子式 |

C24H27N3O13S2 |

|---|---|

分子量 |

629.6 g/mol |

IUPAC名 |

(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C24H27N3O13S2/c1-38-24(26-17(28)4-2-3-16(25)20(30)31)22(34)27-19(21(32)33)14(12-41-23(24)27)11-39-18(29)10-7-13-5-8-15(9-6-13)40-42(35,36)37/h5-10,16,23H,2-4,11-12,25H2,1H3,(H,26,28)(H,30,31)(H,32,33)(H,35,36,37)/b10-7+/t16-,23-,24+/m1/s1 |

InChIキー |

WZUOYYCVBUQXEE-CULMAWHJSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |

異性体SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |

正規SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |

同義語 |

oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。